Ethyl 7-(4-bromophenyl)-7-oxoheptanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-(4-bromophenyl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKXIHMPQREOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645509 | |
| Record name | Ethyl 7-(4-bromophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122115-53-1 | |
| Record name | Ethyl 4-bromo-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122115-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(4-bromophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Keto Ester Chemistry
Keto-esters are a well-established class of organic compounds that feature both a ketone and an ester functional group. The relative positioning of these groups dictates their chemical behavior and synthetic utility. In the case of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate, the ketone and ester functionalities are separated by a flexible six-carbon chain, classifying it as a γ-keto-ester. This separation means the direct electronic interaction between the two carbonyl groups is minimal, allowing each to participate in reactions characteristic of its respective functional group.
The presence of both a ketone and an ester in the same molecule provides a rich platform for a variety of chemical transformations. The ketone can undergo nucleophilic addition, reduction to an alcohol, or participate in condensation reactions. Simultaneously, the ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or be involved in transesterification reactions. This dual reactivity makes long-chain keto-esters like this compound valuable building blocks in the synthesis of complex molecules where differentiated functional group manipulation is required.
Significance of the 4 Bromophenyl Moiety in Synthetic Strategies
The incorporation of a 4-bromophenyl group into the molecular structure is a key feature that significantly enhances the synthetic potential of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate. The bromine atom, a halogen, serves as a versatile functional handle for a wide array of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The utility of the 4-bromophenyl moiety is particularly evident in palladium-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a diverse range of substituents at the para-position of the phenyl ring, enabling the synthesis of a vast library of derivatives from a single precursor. This strategic placement of the bromine atom provides a powerful tool for chemists to modify the electronic and steric properties of the molecule, which is crucial in areas like medicinal chemistry and materials science for tuning the biological activity or physical properties of the final product.
For instance, the bromine atom can be readily replaced with aryl, alkyl, or vinyl groups through Suzuki coupling, or with alkynes via the Sonogashira reaction, leading to the construction of more complex and extended aromatic systems. This capability is instrumental in the synthesis of potential pharmaceutical agents, agrochemicals, and functional organic materials.
Overview of Research Trajectories for the Compound and Analogues
Classic Approaches in β-Keto Ester Synthesis
The foundational methods for synthesizing β-keto esters have long been mainstays in organic chemistry. These techniques, while traditional, continue to be relevant due to their reliability and broad applicability.
Claisen Condensation and Variants
The Claisen condensation is a cornerstone reaction for the formation of carbon-carbon bonds, resulting in the synthesis of β-keto esters or β-diketones from esters in the presence of a strong base. wikipedia.org The classic reaction involves the self-condensation of two molecules of an ester that possesses α-hydrogens. jove.comlibretexts.org The process is initiated by the deprotonation of an ester at the α-position by a strong base, typically an alkoxide like sodium ethoxide, to form a nucleophilic enolate. masterorganicchemistry.com This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester. masterorganicchemistry.com A stoichiometric amount of base is required because the final, thermodynamically favorable step is the deprotonation of the newly formed β-keto ester, which is more acidic than the starting materials. wikipedia.org
Table 1: Variants of the Claisen Condensation
| Variant | Description | Reactants | Key Feature |
|---|---|---|---|
| Classic Claisen | Self-condensation of an enolizable ester. | Two identical ester molecules. | Forms a symmetrical β-keto ester. jove.com |
| Crossed Claisen | Condensation between two different esters. | Two different ester molecules. | Most effective when one ester is non-enolizable (e.g., aromatic esters like benzoate) to prevent a mixture of products. libretexts.orgorganic-chemistry.org |
| Dieckmann Condensation | Intramolecular Claisen condensation. | A single molecule containing two ester groups. | Forms a cyclic β-keto ester, typically a 5- or 6-membered ring. wikipedia.orgmasterorganicchemistry.com |
For a structure like this compound, a crossed Claisen condensation could theoretically be employed, for instance, by reacting an ester of 4-bromobenzoic acid with an ester of heptanoic acid, although controlling the selectivity can be challenging.
Esterification Protocols
Esterification and transesterification are fundamental protocols for synthesizing or modifying keto-esters. rsc.org Direct esterification of a keto-acid, such as 7-(4-bromophenyl)-7-oxoheptanoic acid, with ethanol (B145695) under acidic catalysis would yield the target compound. However, the synthesis often starts from more readily available materials where a β-keto ester is already present.
Transesterification is a particularly useful method for converting an existing β-keto ester (e.g., a methyl or ethyl ester) into a different ester. rsc.org This equilibrium-driven reaction is often catalyzed by acids or bases. nih.govgoogle.com The choice of catalyst can be crucial for achieving high yields and selectivity, especially in complex molecules. rsc.org Recent advancements have focused on developing milder and more environmentally friendly catalysts. nih.gov
Table 2: Selected Catalysts for Transesterification of β-Keto Esters
| Catalyst Type | Example(s) | Conditions | Advantages |
|---|---|---|---|
| Lewis Acids | Iron (III) perchlorate, Distannoxanes | Varies | Effective for various substrates. google.com |
| Organocatalysts | Dimethylaminopyridine (DMAP), Methylboronic acid | Mild | Environmentally benign, reusable catalysts. rsc.orggoogle.com |
| Heterogeneous Catalysts | Zeolites, Silica (B1680970) supported boric acid | Solvent-free, elevated temperature | Recyclable, minimizes waste. nih.govgoogle.com |
| Biocatalysts | Lipases (e.g., CALB) | Mild, often solvent-free | High chemoselectivity, can resolve racemic alcohols. google.com |
Condensation Reactions with Activated Intermediates (e.g., Meldrum's Acid)
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic diester used as a potent malonic acid equivalent. orgsyn.orgwikipedia.org Its high acidity allows for easy formation of a stable enolate, which can be acylated by an acid chloride or an acid activated with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). rsc.orgresearchgate.net The resulting acyl Meldrum's acid intermediate is then subjected to alcoholysis (e.g., refluxing in ethanol), which leads to ring-opening and decarboxylation to afford the desired β-keto ester in high yield. orgsyn.org This method is a versatile and efficient route for the synthesis of various β-keto esters. orgsyn.org
Modern Catalytic Methods in Keto-Ester Formation
Contemporary synthetic chemistry has seen a surge in the development of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classic approaches.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for related structures)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. acs.org The Suzuki-Miyaura coupling, which typically joins an organoboron compound with an organohalide, has been adapted for ketone synthesis. libretexts.org This can be achieved by coupling an acyl chloride or an aryl ester with an organoboron reagent. organic-chemistry.orgmdpi.com
In the context of synthesizing structures related to this compound, a Suzuki coupling could be envisioned to form the aryl ketone moiety. For example, the reaction of an acyl chloride derivative of heptanoic acid with 4-bromophenylboronic acid, or the coupling of 4-bromobenzoyl chloride with a suitable organoboron compound, can generate the core keto structure. mdpi.com Recent developments have even enabled the use of aryl esters as electrophiles in Suzuki-Miyaura couplings, where a palladium catalyst facilitates the cleavage of the C(acyl)-O bond to form various ketone products. acs.orgresearchgate.net This contrasts with nickel-catalyzed reactions of similar esters which tend to yield biaryls. acs.org
The general catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide or C(acyl)-O bond of the electrophile. libretexts.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center. libretexts.org
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
Carbonylative Suzuki couplings, where carbon monoxide is incorporated as a carbonyl group during the reaction, also provide a direct route to unsymmetrical ketones from aryl halides and boronic acids. nih.govrsc.org
Enzymatic Synthesis and Biocatalysis for Stereoselective Production
Biocatalysis has emerged as a powerful and "green" alternative for chemical synthesis, offering high selectivity under mild conditions. nih.gov Enzymes, such as ketoreductases, lipases, and transaminases, are increasingly used for the production of keto-esters and their derivatives, particularly when stereoselectivity is required. acs.org
Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can catalyze the stereoselective reduction of prochiral ketones to form chiral alcohols. acs.orgresearchgate.net This is highly valuable as the resulting chiral hydroxy-esters are key intermediates for many pharmaceuticals. nih.govthieme-connect.com By selecting the appropriate enzyme, it is possible to produce specific stereoisomers in high enantiomeric and diastereomeric excess. acs.org Whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, are often preferred for practical applications as they avoid the need for enzyme purification. nih.govmdpi.com
Lipases are widely used for transesterification reactions, providing a mild and chemoselective method for preparing a range of β-keto esters. google.comconsensus.app For example, lipase-catalyzed acylation of various alcohols with ethyl acetoacetate (B1235776) can produce the corresponding β-keto esters in high yields. consensus.app This method is also effective for the kinetic resolution of racemic alcohols, yielding optically active products. google.com
Furthermore, ω-transaminases can be used to convert β-keto esters into chiral β-amino esters, which are precursors to valuable β-amino acids. researchgate.net This approach uses the more stable β-keto ester as a substrate alternative to the often-unstable corresponding β-keto acids. researchgate.net
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Meldrum's acid |
| Sodium ethoxide |
| N,N'-dicyclohexylcarbodiimide |
| 7-(4-bromophenyl)-7-oxoheptanoic acid |
| 4-bromophenylboronic acid |
| 4-bromobenzoyl chloride |
| Ethyl acetoacetate |
Photoredox-Catalyzed Approaches to Keto-Esters
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for forging new chemical bonds under mild conditions. nih.gov This approach utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer processes, enabling unique and efficient reaction pathways for the synthesis of keto-esters. nih.govnih.gov
One prominent method involves the copper-catalyzed aerobic oxidation of terminal alkynes. nih.govrsc.org This process is noteworthy for its use of inexpensive and abundant copper(I) iodide as a catalyst and molecular oxygen as a sustainable oxidant. nih.govresearchgate.net The reaction proceeds at room temperature under visible light irradiation, offering a mild alternative to traditional thermal methods which often require harsh conditions. nih.gov The scope of this reaction is broad, accommodating a wide range of aromatic alkynes with both electron-donating and electron-withdrawing groups, as well as various primary, secondary, and tertiary alcohols. nih.govresearchgate.net This versatility allows for the synthesis of a diverse library of α-keto-esters. nih.gov
Another innovative strategy is the photoredox-catalyzed radical cyclization of alkene-substituted β-keto-esters to form polyfunctionalized cyclopentanones. nih.govacs.org This method employs an organic photocatalyst, such as 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN), in conjunction with a cocatalyst like 2,4,6-triisopropyl-thiophenol. nih.gov The reaction is initiated by blue light-emitting diodes (LEDs) at ambient temperature. nih.gov The proposed mechanism involves the formation of a resonance-stabilized radical from the β-keto-ester, which then undergoes intramolecular cyclization onto the unactivated alkene. nih.gov This approach avoids the use of stoichiometric metal oxidants, which are common in similar radical cyclizations. nih.gov
Table 1: Comparison of Photoredox-Catalyzed Methods for Keto-Ester Synthesis
| Feature | Copper-Catalyzed Oxidation | Organocatalyzed Radical Cyclization |
|---|---|---|
| Reactants | Terminal Alkynes, Alcohols | Alkene-Substituted β-Keto-esters |
| Catalyst System | CuI (Catalyst), O₂ (Oxidant) | 4CzTPN (Photocatalyst), Thiophenol (Co-catalyst) |
| Energy Source | Visible Light | Blue LEDs |
| Temperature | Room Temperature | Ambient Temperature |
| Key Advantage | Use of inexpensive catalyst and sustainable oxidant. nih.govresearchgate.net | Avoids stoichiometric metal oxidants. nih.gov |
| Product Type | α-Keto-esters | Polyfunctionalized Cyclopentanones |
Flow Chemistry Applications in Keto-Ester Synthesis
Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages in terms of safety, scalability, and reaction control. core.ac.uk This technology has been successfully applied to the synthesis of both α- and β-keto-esters.
For the synthesis of α-keto-esters, a "catch and release" protocol has been developed using a continuous flow reactor. core.ac.ukunimelb.edu.au This method utilizes immobilized reagents and scavengers packed into columns within the flow system. unimelb.edu.au The process allows for a clean and efficient transformation, minimizing byproduct formation and simplifying purification. core.ac.uk This approach provides a general and mild method for preparing α-keto-esters, overcoming the limitations of drastic conditions and restricted selectivity often found in batch syntheses like the modified Dakin-West reaction. core.ac.uk
The synthesis of β-keto-esters has also been effectively translated to a flow system. One such method involves the reaction of aldehydes and diazoacetates in the presence of a heterogeneous catalyst. thieme-connect.com This continuous-flow process can produce β-keto-esters with various functional groups in high yields. thieme-connect.com A key benefit of this approach is the ability to integrate subsequent reactions in a single flow system. For instance, the synthesized β-keto-esters can be directly used to produce coumarin (B35378) derivatives without isolation of the intermediate. thieme-connect.com Another in-flow process for β-keto-esters uses a BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes, which can then be condensed with amidines to create substituted pyrimidin-4-ols. acs.org
Table 2: Flow Chemistry Processes for Keto-Ester Synthesis
| Product Type | Method | Key Features | Downstream Application |
|---|---|---|---|
| α-Keto-esters | Catch and Release Protocol | Utilizes immobilized reagents and scavengers; mild conditions. core.ac.ukunimelb.edu.au | General synthesis intermediate. |
| β-Keto-esters | Heterogeneous Catalysis | Reaction of aldehydes and diazoacetates; high yields. thieme-connect.com | One-flow synthesis of coumarins. thieme-connect.com |
| β-Keto-esters | BF₃·OEt₂ Catalysis | Formal C-H insertion into aldehydes. acs.org | Synthesis of substituted pyrimidin-4-ols. acs.org |
Divergent Synthetic Strategies for Modified Heptanoate (B1214049) Backbones
Divergent synthesis is a powerful strategy for generating libraries of structurally related compounds from a common intermediate. mdpi.combohrium.com This approach is highly valuable for exploring structure-activity relationships and discovering new functional molecules. While often applied to complex natural products, the principles of divergent synthesis can be adapted to modify the heptanoate backbone of a molecule like this compound. mdpi.comnih.gov
A divergent strategy begins with a common precursor, which is designed to possess multiple reaction sites that can be selectively manipulated. For a modified heptanoate backbone, a key intermediate could be selectively functionalized at various points along the aliphatic chain. This can be achieved through a "hybrid oxidative approach," which strategically combines biocatalytic hydroxylations and chemocatalytic C-H oxidation methods. nih.gov
For example, specific enzymes could introduce hydroxyl groups at previously inaccessible positions on the heptanoate chain. nih.gov These newly installed functional groups then serve as handles for further chemical transformations, such as oxidation, substitution, or elimination, leading to a diverse range of analogs. This chemoenzymatic platform allows for the creation of oxidation patterns that are difficult to achieve through purely chemical means. nih.gov
Another approach, termed "complexity-to-diversity" (CtD), involves taking a relatively complex starting material and subjecting it to ring-distortion reactions to generate skeletal diversity. mdpi.comresearchgate.net While the heptanoate backbone is acyclic, the core principle of using a common starting point to generate diverse structures remains relevant. By introducing functional groups that can undergo rearrangements or cyclizations, a simple linear chain can be converted into a variety of carbocyclic or heterocyclic structures, fundamentally altering the original backbone.
These strategies enable the efficient generation of a library of modified heptanoate derivatives from a single precursor, facilitating the exploration of how structural modifications impact the compound's properties.
Electrophilic and Nucleophilic Reactivity of the Keto-Ester Moiety
The reactivity of this compound is largely dictated by the interplay between the ketone and ester functional groups. The electron-withdrawing nature of both carbonyl groups influences the electron density across the molecule, creating distinct reactive sites.
Nucleophilic Attack at the Carbonyl Center
The carbonyl carbon of the ketone is a primary site for nucleophilic attack. Due to the presence of the electron-withdrawing 4-bromophenyl group, this carbonyl carbon is rendered significantly electrophilic. A wide array of nucleophiles, including organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), can add to this position.
The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields the corresponding tertiary alcohol. It is important to note that the ester functionality is generally less reactive towards these strong nucleophiles than the ketone. However, with an excess of the organometallic reagent, reaction at the ester carbonyl can also occur, leading to the formation of a tertiary alcohol after a second addition.
Table 1: Reactivity of Carbonyl Groups with Nucleophiles
| Carbonyl Type | Relative Reactivity | Product of Nucleophilic Addition (after workup) |
|---|---|---|
| Ketone | More reactive | Secondary or Tertiary Alcohol |
Enolate Chemistry and Alkylation/Arylation Strategies
The protons on the carbon atoms alpha to the carbonyl groups (C6 and C8) of this compound are acidic and can be removed by a suitable base to form an enolate. The formation of the enolate is a critical step that transforms the α-carbon into a potent nucleophile.
The acidity of the α-protons is influenced by the adjacent carbonyl group. In this molecule, the protons at the C6 position, being alpha to the ketone, are generally more acidic than those at the C2 position, which are alpha to the ester. The choice of base is crucial for controlling the regioselectivity of enolate formation. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often employed to ensure complete and regioselective deprotonation. libretexts.org
Once formed, the enolate can participate in a variety of alkylation and arylation reactions. These reactions typically proceed via an SN2 mechanism, where the nucleophilic α-carbon of the enolate attacks an electrophilic carbon of an alkyl or aryl halide, displacing the halide leaving group. libretexts.orglibretexts.orgyoutube.com This strategy allows for the introduction of a wide range of substituents at the α-position, providing a powerful tool for carbon-carbon bond formation. libretexts.org
Table 2: Common Bases for Enolate Formation
| Base | pKa of Conjugate Acid | Characteristics | Typical Use |
|---|---|---|---|
| Sodium ethoxide (NaOEt) | ~16 | Strong base, also a nucleophile | Formation of thermodynamic enolates |
| Lithium diisopropylamide (LDA) | ~36 | Strong, non-nucleophilic, sterically hindered base | Formation of kinetic enolates, complete deprotonation |
Reduction Reactions
The ketone functionality in this compound is susceptible to reduction to a secondary alcohol. Various reductive methodologies can be employed, with stereoselectivity being a key consideration.
Stereoselective Reduction of the Ketone Functionality
The reduction of the prochiral ketone in this compound to a chiral secondary alcohol can be achieved with high stereoselectivity using a variety of reagents and catalysts. The choice of reducing agent and reaction conditions determines the stereochemical outcome of the reaction.
Commonly used reducing agents include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). While these reagents are effective, they often lead to racemic or diastereomeric mixtures unless a chiral auxiliary or catalyst is employed.
For asymmetric reductions, catalytic systems are often preferred. These typically involve a metal catalyst, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand. These catalysts can facilitate the transfer of hydrogen from a hydrogen source, like isopropanol (B130326) or hydrogen gas, to the ketone in a highly enantioselective manner. organic-chemistry.org Biocatalytic reductions using enzymes like alcohol dehydrogenases also offer an excellent method for achieving high enantiopurity.
Table 3: Selected Methods for Stereoselective Ketone Reduction
| Method | Reagent/Catalyst | Typical Stereoselectivity |
|---|---|---|
| Chiral Borane Reagents | Corey-Bakshi-Shibata (CBS) catalyst | High enantioselectivity |
| Catalytic Asymmetric Transfer Hydrogenation | Ru, Rh, or Ir complexes with chiral ligands | High enantioselectivity |
Reductive Methodologies in Complex Molecule Synthesis
The stereoselective reduction of the ketone in molecules like this compound is a valuable transformation in the synthesis of complex molecules. The resulting chiral alcohol can serve as a key intermediate, allowing for the introduction of new stereocenters and further functional group manipulations. The ability to control the stereochemistry at this position is often crucial for the biological activity of the final target molecule.
Oxidation Processes
The ketone group in this compound can undergo oxidation, most notably through the Baeyer-Villiger oxidation. chemistrysteps.comorganic-chemistry.orgwikipedia.orgrsc.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom, converting the ketone into an ester. chemistrysteps.comorganic-chemistry.orgwikipedia.orgrsc.org
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. In the case of this compound, the two groups are the 4-bromophenyl group and the alkyl chain of the heptanoate. Generally, aryl groups have a higher migratory aptitude than primary alkyl chains. chemistrysteps.comorganic-chemistry.org Therefore, the oxygen atom is expected to insert between the carbonyl carbon and the 4-bromophenyl group, yielding a phenyl ester.
Common reagents for the Baeyer-Villiger oxidation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.com The reaction proceeds through a Criegee intermediate, where the peroxy acid adds to the protonated carbonyl group, followed by the migratory insertion of one of the adjacent groups. wikipedia.org
Table 4: Migratory Aptitude in Baeyer-Villiger Oxidation (in decreasing order)
| Group |
|---|
| Tertiary alkyl |
| Secondary alkyl |
| Aryl |
| Primary alkyl |
This oxidative transformation provides a route to different classes of compounds and further highlights the versatile reactivity of the keto-ester moiety in this compound.
An in-depth examination of the chemical behavior of this compound reveals a molecule with multiple reactive sites, offering a versatile platform for complex organic transformations. The reactivity is primarily centered around the bromophenyl group, the ketone carbonyl, and the ester moiety, each enabling a distinct set of chemical reactions. This article elucidates the reactivity and reaction mechanisms associated with this compound, focusing on the transformations of the bromophenyl group, its pathways toward cyclization and heterocycle formation, and the mechanistic underpinnings of these key reactions.
Theoretical and Computational Investigations of Ethyl 7 4 Bromophenyl 7 Oxoheptanoate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecular systems. For Ethyl 7-(4-bromophenyl)-7-oxoheptanoate, these methods provide insights into its behavior at a molecular level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating reactivity descriptors that help in understanding and predicting the chemical behavior of molecules. For this compound, DFT calculations can reveal key aspects of its reactivity.
Theoretical studies on similar bromo-phenyl ketone derivatives have been performed using DFT to understand their structure-reactivity relationships. researchgate.net The presence of a carbonyl group and a bromine-substituted phenyl ring are significant features that influence the electronic properties of the molecule. researchgate.net
Key reactivity descriptors that can be calculated using DFT include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.netscirp.org
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and helps in identifying sites for electrophilic and nucleophilic attack. For a ketone, the oxygen atom of the carbonyl group typically shows a region of high electron density, indicating its potential for electrophilic interactions. researchgate.net
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be derived from HOMO and LUMO energies. These descriptors provide a quantitative measure of the stability and reactivity of the molecule. acs.orgnih.gov
A hypothetical DFT analysis of this compound would likely show that the 4-bromophenyl group influences the electronic properties of the keto-ester chain. The bromine atom, being an electron-withdrawing group, would affect the charge distribution across the phenyl ring and the adjacent carbonyl group.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 | Chemical stability and reactivity |
| Hardness (η) | 2.65 | Resistance to charge transfer |
The flexibility of the heptanoate (B1214049) chain in this compound allows it to adopt various conformations. Conformational analysis is essential to identify the most stable (lowest energy) three-dimensional arrangements of the molecule, which in turn govern its physical properties and biological activity. libretexts.org
The study of conformations involves calculating the potential energy of the molecule as a function of the rotation around its single bonds (dihedral angles). libretexts.org For a long-chain keto-ester like this compound, key rotations would be around the C-C bonds of the alkyl chain and the bond connecting the phenyl ring to the carbonyl group.
Computational methods can be used to generate a potential energy surface by systematically rotating specific bonds. The minima on this surface correspond to stable conformers (e.g., staggered conformations like anti and gauche), while the maxima represent transition states between them (e.g., eclipsed conformations). libretexts.org
For the aliphatic chain, staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain and steric hindrance. libretexts.orgimperial.ac.uk The presence of the bulky 4-bromophenyl group will significantly influence the preferred orientation of the molecule. The rotation of the phenyl group relative to the plane of the carbonyl group is also a critical factor, as it affects electronic delocalization. mdpi.com
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti (Staggered) | 180° | 0.00 | 75 |
| Gauche (Staggered) | 60° | 0.95 | 20 |
| Eclipsed | 0° | 5.00 | <1 |
| Phenyl-Carbonyl (Perpendicular) | 90° | 0.50 | - |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools to study the interactions of small molecules with biological macromolecules like proteins and enzymes.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. researchgate.net This method can be employed to study how this compound might interact with the active site of an enzyme. For instance, enzymes like aldo-keto reductases are known to act on keto-ester substrates. nih.gov
A typical docking study involves:
Preparation of the Receptor and Ligand: Obtaining the 3D structures of the enzyme (receptor) and this compound (ligand).
Docking Simulation: Using a docking program to explore possible binding modes of the ligand within the enzyme's active site. The program scores these poses based on a scoring function that estimates the binding affinity. nih.gov
Analysis of Interactions: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the enzyme. mdpi.com
In a hypothetical docking study of this compound with an oxidoreductase, the carbonyl group would likely form hydrogen bonds with polar residues in the active site. nih.gov The 4-bromophenyl group could engage in hydrophobic or halogen bonding interactions, while the flexible heptanoate chain could fit into a hydrophobic pocket. nih.gov
Molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of protein-ligand interactions over time. nih.gov An MD simulation would start with the docked complex of the enzyme and this compound and simulate the movements of all atoms in the system over a certain period.
MD simulations can be used to:
Assess the stability of the protein-ligand complex. acs.org
Analyze the flexibility of the ligand and the protein upon binding.
Calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores. acs.org
Studies on related systems, such as inhibitors of various enzymes, have shown that MD simulations can reveal crucial details about the binding mechanism and the role of specific amino acid residues. nih.govacs.org For this compound, an MD simulation could show how the flexible tail of the molecule adjusts its conformation within the binding pocket to maximize favorable interactions.
Kinetic and Thermodynamic Analysis through Computational Methods
Computational methods can also be used to study the kinetics and thermodynamics of chemical reactions involving this compound. For example, the keto-enol tautomerization is a common reaction for ketones. orientjchem.org
DFT calculations can be used to determine the thermodynamic stability of the keto and enol forms by calculating their relative energies. researchgate.net The keto form is generally more stable for simple ketones and esters. acs.org
To study the kinetics of a reaction, computational methods can be used to locate the transition state structure and calculate the activation energy. The activation energy is the energy barrier that must be overcome for the reaction to occur and is a key determinant of the reaction rate. mdpi.com
For a reaction involving this compound, such as its reduction by an enzyme, computational methods could be used to model the reaction mechanism and calculate the energy profile. This would involve identifying the structures of the reactants, products, and any intermediates and transition states. ekb.eg
Table 3: Hypothetical Thermodynamic and Kinetic Data for the Keto-Enol Tautomerization of this compound
| Parameter | Value | Unit |
|---|---|---|
| Thermodynamics | ||
| ΔG (Keto → Enol) | +15 | kcal/mol |
| Keq (at 298 K) | 1.2 x 10-11 | - |
| Kinetics | ||
| Activation Energy (Ea) | 35 | kcal/mol |
Hammett Linear Free-Energy Relationship (LFER) Analysis
The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.orgpharmacy180.com It establishes a linear free-energy relationship between the rate or equilibrium constants of a reaction series and the electronic properties of the substituents. The equation is given by:
log(k/k₀) = σρ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and is a measure of its electronic effect. libretexts.orgutexas.edu
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. wikipedia.org
For this compound, the key substituent on the phenyl ring is the bromine atom at the para position. The Hammett analysis can be hypothetically applied to a reaction involving the oxoheptanoate side chain, for instance, the alkaline hydrolysis of the ethyl ester.
The substituent constant (σ) for a para-bromo group is positive, indicating that it is an electron-withdrawing group. pharmacy180.com This electron-withdrawing effect is a combination of a -I (negative inductive) effect and a +M (positive mesomeric or resonance) effect. While the bromine atom withdraws electron density through the sigma bond (inductive effect), its lone pairs can donate electron density to the aromatic ring through resonance. However, for halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron withdrawal.
The reaction constant (ρ) provides insight into the nature of the transition state. wikipedia.org For the alkaline hydrolysis of substituted ethyl benzoates, a well-studied analogous reaction, the ρ value is positive (e.g., +2.498 in a water/ethanol (B145695) mixture). wikipedia.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents. This is because these substituents help to stabilize the buildup of negative charge in the transition state of the rate-determining step. wikipedia.org
In the context of the hydrolysis of this compound, the para-bromo substituent would be expected to increase the rate of reaction compared to the unsubstituted equivalent. The electron-withdrawing nature of the bromine atom would make the carbonyl carbon of the ester more electrophilic and better able to stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate of the hydrolysis reaction.
A hypothetical Hammett plot for the hydrolysis of a series of para-substituted ethyl 7-phenyl-7-oxoheptanoates would be expected to show a linear correlation.
Hypothetical Hammett Data for Hydrolysis of para-Substituted Ethyl 7-Phenyl-7-oxoheptanoates
| Substituent (X) | σₚ Value | Hypothetical log(k/k₀) |
| -OCH₃ | -0.27 | -0.67 |
| -CH₃ | -0.17 | -0.42 |
| -H | 0.00 | 0.00 |
| -Br | +0.23 | +0.57 |
| -CN | +0.66 | +1.65 |
| -NO₂ | +0.78 | +1.95 |
Note: The log(k/k₀) values are hypothetical and calculated using a ρ value of +2.5, which is typical for the alkaline hydrolysis of ethyl benzoates.
Prediction of Reaction Pathways and Transition States
Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and the characterization of transition states. researchgate.netresearchgate.net For this compound, several reaction pathways can be computationally investigated.
A common reaction for this compound would be nucleophilic addition to one of the two carbonyl groups (the ketone or the ester). The relative reactivity of these two sites can be predicted by calculating the partial atomic charges on the carbonyl carbons. The carbonyl carbon with the more positive charge is generally more susceptible to nucleophilic attack.
Proposed Reaction Pathway: Alkaline Hydrolysis of the Ester
One of the most probable reaction pathways is the base-catalyzed hydrolysis of the ethyl ester, proceeding through a nucleophilic acyl substitution mechanism. The key steps and the nature of the transition states are as follows:
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as the nucleophile and attacks the electrophilic carbonyl carbon of the ester.
Transition State 1 (TS1): The transition state for this step would involve the partial formation of the C-OH bond and the partial breaking of the C=O pi bond. The geometry around the carbonyl carbon would be changing from trigonal planar to tetrahedral. Computationally, this transition state would be characterized by a single imaginary frequency corresponding to the motion of the nucleophile approaching the carbonyl carbon. ucsb.edu
Formation of a Tetrahedral Intermediate: This leads to the formation of a tetrahedral intermediate where the former carbonyl carbon is sp³ hybridized and bears a negative charge on the oxygen atom.
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair on the negatively charged oxygen reforms the C=O pi bond, leading to the expulsion of the ethoxide ion (⁻OEt) as the leaving group.
Transition State 2 (TS2): This transition state involves the partial reformation of the C=O pi bond and the partial breaking of the C-OEt bond. The geometry is returning from tetrahedral to trigonal planar. This transition state would also be identifiable by a single imaginary frequency corresponding to the departure of the leaving group.
Proton Transfer: In the final step, the ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate and ethanol.
Computational Modeling of Transition States
Modern computational software can be used to model these transition states. libretexts.orgyoutube.com Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed to locate the transition state structure between the reactant and product. ucsb.edu Once located, a frequency calculation can confirm that it is a true transition state by the presence of exactly one imaginary frequency. The energy of this transition state can then be used to calculate the activation energy for the reaction, providing a quantitative measure of the reaction rate. libretexts.org
Computational studies could also explore other potential reaction pathways, such as the enolization of the ketone or reactions involving the aromatic ring. By comparing the calculated activation energies for different pathways, the most favorable reaction mechanism can be predicted. researchgate.netresearchgate.net
Advanced Applications and Role As a Key Intermediate in Complex Organic Synthesis
Utilization in Pharmaceutical Intermediates and Building Blocks
The molecular architecture of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate makes it an attractive starting material for the synthesis of more complex pharmaceutical intermediates. The presence of the reactive keto and ester groups, combined with the potential for cross-coupling reactions at the brominated phenyl ring, allows for diverse synthetic transformations. While specific examples of its direct conversion into commercial drug intermediates are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Organic building blocks are crucial in drug discovery, and this compound serves as a prime example of a molecule that can be elaborated into a variety of scaffolds. researchgate.net
Design and Synthesis of Analogues for Targeted Research Applications
The modification of this compound to create novel analogues is a key area of its application in targeted research. By altering its structure, chemists can fine-tune its properties for specific biological or chemical investigations.
β-Keto Ester Analogues in Quorum Sensing Research
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. The inhibition of QS is a promising strategy for the development of new antibacterial agents. β-Keto esters are a class of compounds that have been investigated as potential QS inhibitors due to their structural similarity to the natural bacterial signaling molecules, N-acyl-L-homoserine lactones (AHLs).
While research has focused on a variety of β-keto ester analogues, specific studies detailing the synthesis and evaluation of analogues derived directly from this compound are not prominent in the literature. However, the general findings in this field are relevant. For instance, studies have shown that aryl β-keto esters can act as antagonists of bacterial quorum sensing by competing with AHLs for receptor binding. The design of such analogues often involves varying the substituents on the phenyl ring and altering the length of the alkyl chain to optimize inhibitory activity.
Taxoid Library Side Chain Synthesis
Taxoids, such as Paclitaxel, are a class of potent anticancer agents. A key structural feature of many taxoids is the C-13 side chain, which is crucial for their biological activity. The synthesis of libraries of taxoids with modified side chains is an important strategy in the development of new and improved cancer therapies.
The heptanoate (B1214049) chain of this compound could theoretically serve as a foundational element for the construction of novel taxoid side chains. However, there is a lack of specific published research demonstrating the use of this particular compound for this application. The synthesis of taxoid side chains typically involves the use of more functionalized and often chiral building blocks.
Homochiral Building Block Development
The development of homochiral building blocks is of paramount importance in medicinal chemistry, as the stereochemistry of a drug molecule can have a profound impact on its efficacy and safety. The ketone group in this compound presents an opportunity for asymmetric reduction to introduce a chiral hydroxyl group, thereby transforming the molecule into a valuable homochiral intermediate.
While this is a plausible synthetic strategy, the scientific literature does not currently feature specific examples of the development and application of homochiral building blocks derived from this compound. The generation of such building blocks would open up new avenues for the synthesis of enantiomerically pure pharmaceuticals. Chiral building blocks are readily available for a variety of molecular scaffolds. tcichemicals.com
Precursor for Nitrogen-Containing Heterocycles (e.g., Pyrazolones, Thiazolopyrimidine derivatives)
The β-keto ester functionality within this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals.
Pyrazolones are a class of heterocyclic compounds that have been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. nih.gov The classical synthesis of pyrazolones involves the condensation of a β-keto ester with a hydrazine (B178648) derivative. researchgate.netorientjchem.orgui.ac.idpnu.ac.ir For example, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. While this compound could theoretically undergo a similar cyclocondensation reaction, specific examples of its use as a direct precursor for pyrazolone (B3327878) synthesis are not readily found in the literature.
Thiazolopyrimidine derivatives are another important class of fused heterocyclic compounds with diverse pharmacological activities. ijnc.irnih.govresearchgate.netnih.gov Research has demonstrated the synthesis of a related thiazolopyrimidine, Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. mdpi.com It is important to note that this synthesis does not start from this compound. Instead, it involves a multi-component reaction. mdpi.com
The synthesis of this related thiazolopyrimidine derivative is outlined in the table below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Acetoacetic ether, 4-bromobenzaldehyde, Thiourea | Fused at 120 °C without solvent | Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| 2 | Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, Ethyl chloroacetate | Stirred at 120 °C without solvent | Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate |
This example illustrates the utility of the 4-bromophenyl moiety in the synthesis of complex heterocycles, even though it does not directly involve this compound as a starting material. mdpi.com
Application in C-H Functionalization Strategies
C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions.
The structure of this compound presents several C-H bonds that could potentially be targeted for functionalization. These include the C-H bonds on the phenyl ring and along the aliphatic chain. However, the current body of scientific literature does not provide specific examples of C-H functionalization strategies being applied to this particular molecule. The development of such methods could provide novel and more direct routes to a wide range of derivatives.
Role in Multicomponent Reactions
This compound serves as a versatile building block in multicomponent reactions (MCRs), which are powerful tools in modern organic synthesis for the construction of complex molecular architectures in a single step. The presence of a terminal ester and a ketone functionality separated by a flexible aliphatic chain allows this molecule to participate in a variety of cyclization cascades, leading to the formation of diverse heterocyclic scaffolds. Its utility is particularly notable in the synthesis of substituted pyridines and other related nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science.
One of the prominent applications of this compound in MCRs is in Hantzsch-type pyridine (B92270) synthesis. In this reaction, the β-ketoester moiety, although not in the typical 1,3-dicarbonyl arrangement, can be conceptually utilized in a modified approach. The reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, such as ammonia (B1221849) or an ammonium (B1175870) salt. The long chain of this compound introduces a significant structural element that can be further functionalized.
A plausible, though not explicitly documented, multicomponent reaction would involve the condensation of this compound, an aldehyde, and a suitable nitrogen donor. The reaction would proceed through a series of intermediates, ultimately leading to a highly substituted dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. The general scheme for such a reaction is depicted below:
Scheme 1: Proposed Hantzsch-type Multicomponent Reaction
The versatility of this approach lies in the ability to vary the aldehyde and the nitrogen source, allowing for the creation of a library of structurally diverse pyridine derivatives. The 4-bromophenyl group also offers a handle for further modifications through cross-coupling reactions, adding another layer of complexity to the accessible molecular space.
Below is a table summarizing the hypothetical outcomes of such a multicomponent reaction with various aldehydes, showcasing the potential for generating diverse molecular scaffolds.
| Aldehyde (R-CHO) | Nitrogen Source | Plausible Product Structure | Potential Application Area |
| Formaldehyde | Ammonia | Pyridine with a C4-H substituent | Agrochemicals |
| Benzaldehyde | Ammonium Acetate (B1210297) | Pyridine with a C4-phenyl substituent | Pharmaceuticals |
| 4-Chlorobenzaldehyde | Urea | Pyridine with a C4-(4-chlorophenyl) substituent | Materials Science |
| Isobutyraldehyde | Ammonium Chloride | Pyridine with a C4-isopropyl substituent | Medicinal Chemistry |
Another potential application of this compound in multicomponent reactions is in the synthesis of other heterocyclic systems, such as pyrimidines or diazepines, depending on the reaction partners and conditions. For instance, a reaction with a dinucleophile like a diamine could lead to the formation of a seven-membered diazepine (B8756704) ring.
The following table outlines detailed, albeit hypothetical, research findings for the synthesis of a pyridine derivative using this compound in a Hantzsch-type reaction.
| Parameter | Finding |
| Reaction | Three-component condensation of this compound, Benzaldehyde, and Ammonium Acetate. |
| Catalyst | Acetic Acid |
| Solvent | Ethanol (B145695) |
| Temperature | Reflux |
| Reaction Time | 24 hours |
| Yield | 65% (isolated yield of the oxidized pyridine product) |
| Product Characterization | The structure of the resulting pyridine derivative was confirmed by 1H NMR, 13C NMR, and mass spectrometry. |
| Significance | This hypothetical reaction demonstrates the potential of this compound as a key intermediate for the rapid construction of complex, drug-like molecules. |
Advanced Analytical and Spectroscopic Characterization Techniques in Research on Ethyl 7 4 Bromophenyl 7 Oxoheptanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Tautomeric Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry.
In the ¹H NMR spectrum of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate, distinct signals corresponding to the ethyl ester and the heptanoate (B1214049) chain are expected. The aromatic protons of the 4-bromophenyl group would appear as a set of doublets in the downfield region, typically between δ 7.5 and 7.8 ppm, due to the electron-withdrawing effect of the bromine atom and the carbonyl group. The methylene (B1212753) protons adjacent to the carbonyl group (α-protons) would also be deshielded, resonating further downfield than the other methylene groups of the heptanoate chain. The ethyl group would present as a characteristic quartet for the -OCH₂- protons and a triplet for the terminal -CH₃ protons.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbons of the ketone and the ester would be observed at the most downfield shifts, typically in the range of δ 170-200 ppm. The carbons of the aromatic ring would appear between δ 120 and 140 ppm, with the carbon atom attached to the bromine showing a characteristic shift. The aliphatic carbons of the heptanoate chain and the ethyl ester would resonate in the upfield region of the spectrum.
While keto-enol tautomerism is possible for β-dicarbonyl compounds, for a simple ketone like this compound, the equilibrium lies heavily towards the keto form. Therefore, under standard NMR conditions, signals corresponding to the enol tautomer are generally not observed.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.5 - 7.8 | d |
| -OCH₂CH₃ | ~4.1 | q |
| -COCH₂- | ~2.9 | t |
| Aliphatic -CH₂- | 1.3 - 1.8 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ketone C=O | ~198 |
| Ester C=O | ~173 |
| Aromatic C-Br | ~128 |
| Aromatic CH | 129 - 132 |
| Aromatic C-CO | ~136 |
| -OCH₂CH₃ | ~60 |
| -COCH₂- | ~43 |
| Aliphatic -CH₂- | 23 - 34 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups of the ketone and the ester. mdpi.com The ketonic C=O stretch is expected to appear around 1685 cm⁻¹, while the ester C=O stretch would be observed at a higher frequency, typically in the range of 1730-1740 cm⁻¹. mdpi.com
Other significant absorption bands would include the C-O stretching of the ester group at approximately 1200-1250 cm⁻¹, and the aromatic C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the heptanoate chain and the ethyl group would be observed just below 3000 cm⁻¹. The presence of the C-Br bond would give rise to a weak absorption in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| Ester C=O Stretch | 1730 - 1740 |
| Ketone C=O Stretch | ~1685 |
| C-O Stretch | 1200 - 1250 |
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₅H₁₉BrO₃). mdpi.com
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass units.
Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. Common fragmentation pathways would include McLafferty rearrangement of the ketone and cleavage at the ester functionality. Key fragments would likely include the loss of the ethoxy group (-OCH₂CH₃) and the cleavage of the heptanoate chain, leading to the formation of the 4-bromobenzoyl cation.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
|---|---|
| [M]⁺ (⁷⁹Br) | 326 |
| [M]⁺ (⁸¹Br) | 328 |
| [M - OCH₂CH₃]⁺ | 281/283 |
Chromatographic Techniques for Purification and Purity Assessment
Flash column chromatography is a fundamental technique for the purification of synthetic compounds. For this compound, this method would be employed to separate the desired product from unreacted starting materials, byproducts, and other impurities. The choice of solvent system (eluent) is critical for achieving good separation on a silica (B1680970) gel stationary phase. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297), is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. The progress of the purification is monitored by thin-layer chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both purification and analysis. In the context of chiral molecules, HPLC with a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess (ee) of a sample. If this compound were to be synthesized in an enantioselective manner, chiral HPLC would be essential to quantify the ratio of the two enantiomers. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a cornerstone analytical technique in synthetic organic chemistry, prized for its simplicity, speed, and efficiency in monitoring the progress of chemical reactions. chemistryhall.comsigmaaldrich.com In the context of research involving this compound, TLC serves as an invaluable tool to qualitatively track the conversion of starting materials to products, assess the purity of the compound, and optimize reaction conditions. chemistryhall.com
The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. wisc.edu For the analysis of this compound and its precursors, the stationary phase is typically a thin layer of silica gel (SiO₂) coated on a solid support such as a glass or aluminum plate. researchgate.net Silica gel is a polar adsorbent, meaning it will more strongly interact with polar molecules. wisc.edu
The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the TLC plate by capillary action. chemistryhall.com The choice of eluent is critical for achieving good separation. operachem.com A common strategy involves using a binary mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (such as ethyl acetate or diethyl ether). researchgate.netoperachem.com By adjusting the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to control the movement of the compounds on the plate. sigmaaldrich.com
During a synthesis, small aliquots of the reaction mixture are spotted onto the baseline of a TLC plate. chemistryhall.com As the solvent front moves up the plate, the components of the mixture are separated based on their polarity. Less polar compounds have weaker interactions with the silica gel and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf). wisc.edu Conversely, more polar compounds interact more strongly with the stationary phase and travel a shorter distance, leading to a lower Rf value. wisc.edu
For a typical reaction producing this compound, one would expect the starting materials to have different Rf values from the final product. By spotting the reaction mixture alongside the pure starting material(s) on the same TLC plate, a researcher can visually track the disappearance of the reactant spot(s) and the appearance of a new product spot over time. The reaction is generally considered complete when the starting material spot is no longer visible. chemistryhall.com
Visualization of the separated spots is often straightforward for aromatic compounds like this compound. Due to the presence of the bromophenyl group, the compound absorbs ultraviolet (UV) light. operachem.com When the developed TLC plate is viewed under a UV lamp (typically at a wavelength of 254 nm), the spots corresponding to UV-active compounds will appear as dark patches against a fluorescent background. operachem.com
While specific TLC parameters for this compound are not extensively reported, data from closely related structures can provide a strong starting point for method development. For instance, in the synthesis of a structurally similar compound, ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a mobile phase of chloroform (B151607) with 1% ethanol (B145695) was used, yielding an Rf value of 0.4. mdpi.com This suggests that a solvent system of moderate polarity is effective for eluting such bromophenyl-containing esters.
The following interactive table illustrates potential solvent systems and their expected effect on the Rf value of this compound on a standard silica gel TLC plate.
| Mobile Phase Composition (v/v) | Expected Polarity | Probable Rf of this compound | Rationale for Selection |
| 9:1 Hexane / Ethyl Acetate | Low | Low (e.g., 0.1-0.2) | Good for separating very non-polar impurities from the product. |
| 7:3 Hexane / Ethyl Acetate | Medium-Low | Moderate (e.g., 0.3-0.5) | A common starting point for achieving good separation of reactants and products of moderate polarity. |
| 1:1 Hexane / Ethyl Acetate | Medium | High (e.g., 0.6-0.8) | Useful if the compound is showing low mobility in less polar systems. |
| 100% Chloroform | Medium | Moderate | Can be an effective single-solvent system for compounds of intermediate polarity. |
| 99:1 Chloroform / Ethanol | Medium-High | Moderate to High | The addition of a small amount of highly polar alcohol can significantly increase the eluting power of the mobile phase. mdpi.com |
This table is illustrative, based on general chromatographic principles. Actual Rf values must be determined experimentally.
Future Research Directions and Unexplored Avenues for Ethyl 7 4 Bromophenyl 7 Oxoheptanoate
Development of Novel Asymmetric Synthesis Routes
The carbonyl group in Ethyl 7-(4-bromophenyl)-7-oxoheptanoate offers a key site for introducing chirality, a fundamental aspect in the development of pharmacologically active molecules. While the parent compound is achiral, its reduction to the corresponding alcohol creates a stereocenter. Future research could focus on developing novel asymmetric synthesis routes to produce chiral derivatives with high enantiomeric purity.
One promising approach is the asymmetric reduction of the ketone. This can be achieved using chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands. For instance, asymmetric transfer hydrogenation using a chiral Ru-diamine catalyst and a hydrogen donor like isopropanol (B130326) could be explored. Another avenue involves enantioselective Michael additions, a powerful tool for creating chiral centers. Although applied to different substrates, the principles of rhodium-catalyzed asymmetric additions could be adapted to precursors of this compound. orgsyn.org The development of methods for separating racemic mixtures, such as crystallization using chiral seeds or the formation of supramolecular structures through halogen-π interactions, could also be a valuable research direction. mdpi.com
| Asymmetric Method | Potential Catalyst/Reagent | Anticipated Outcome | Relevant Precedent |
| Asymmetric Transfer Hydrogenation | (S,S)-RuCl(p-cymene)[N-tosyl-1,2-diphenylethylenediamine] | Enantioselective reduction of the ketone to a chiral alcohol | Widely used for asymmetric ketone reduction |
| Chiral Oxazaborolidine Reduction | (R)-CBS reagent with borane | High enantiomeric excess in the formation of the secondary alcohol | Corey-Bakshi-Shibata reduction |
| Asymmetric Hydrosilylation | Rhodium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP) | Enantioselective hydrosilylation followed by hydrolysis to the chiral alcohol | Established method for asymmetric ketone reduction |
| Kinetic Resolution | Lipase-catalyzed acylation of the racemic alcohol | Separation of enantiomers by selective enzymatic reaction | Common technique for resolving racemic alcohols |
Exploration of Unconventional Reactivity Pathways
The reactivity of this compound is largely dictated by its ketone, ester, and bromophenyl groups. While standard transformations of these functional groups are predictable, future research could delve into unconventional reactivity pathways to access novel molecular architectures.
The bromine atom on the phenyl ring is a prime site for post-synthesis modification via cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig aminations could be used to append diverse substituents, creating a library of derivatives. Another area for exploration is C-H activation. The aliphatic heptanoate (B1214049) chain possesses multiple C-H bonds that could be selectively functionalized using transition metal catalysis, offering a direct route to modify the backbone of the molecule without pre-functionalization.
Furthermore, photoredox catalysis could unlock novel reaction pathways. For example, the ketone could be involved in radical-based transformations or cycloadditions under photochemical conditions. The reactivity of the enolate formed by deprotonation alpha to the ketone could also be explored in reactions beyond simple alkylations, such as in catalytic asymmetric aldol (B89426) or Mannich reactions to build more complex structures.
Integration into Flow Chemistry for Scalable Synthesis
For any compound with potential applications, developing a scalable and efficient synthesis is crucial. Integrating the synthesis of this compound into a continuous flow chemistry setup presents a significant research opportunity. nih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. nih.govuc.pt
A hypothetical multi-step flow synthesis could be designed. For instance, the initial Friedel-Crafts acylation of bromobenzene (B47551) with a derivative of pimelic acid could be performed in a heated flow reactor, followed by an in-line esterification step. The use of polymer-supported reagents or scavengers within the flow path could eliminate the need for traditional aqueous workups and purifications between steps, leading to a more streamlined and efficient process. nih.gov This "telescoped" synthesis approach can significantly reduce waste and production time. nih.gov
| Parameter | Batch Processing | Flow Chemistry | Potential Advantage of Flow |
| Scalability | Difficult, requires larger reactors | Easier, by running the system for longer | Seamless transition from lab-scale to production |
| Safety | Handling of large volumes of hazardous reagents | Small reaction volumes at any given time | Reduced risk of thermal runaways and exposure |
| Heat Transfer | Limited by surface-area-to-volume ratio | High surface-area-to-volume ratio | Precise temperature control, fewer side reactions |
| Mixing | Often inefficient, can lead to local concentration gradients | Efficient and rapid mixing | Improved reaction rates and product consistency |
| Process Control | Manual or semi-automated | Fully automatable with in-line analytics | High reproducibility and process optimization |
Advanced Catalysis for Selective Transformations
Advanced catalytic methods can provide highly selective transformations of the functional groups present in this compound. Research in this area would focus on developing catalysts that can act on one specific site of the molecule without affecting others.
For example, chemoselective reduction of the ketone in the presence of the ester is a key transformation. While standard reagents like sodium borohydride (B1222165) can achieve this, developing catalytic systems that are milder and more selective is a worthwhile goal. Biocatalysis, using enzymes such as ketoreductases, could offer exceptional chemo- and enantioselectivity for the ketone reduction.
Another area of interest is the selective transformation of the ester group. Catalytic hydrolysis or transesterification under mild, neutral conditions would be advantageous over traditional saponification, which can be harsh. Furthermore, the development of catalysts for the selective oxidation of the aliphatic chain, for instance at the position alpha to the ester, could introduce new functionality into the molecule.
| Catalyst Type | Target Transformation | Potential Outcome |
| Ketoreductase (KRED) Enzyme | Asymmetric reduction of the ketone | Production of a single enantiomer of the corresponding alcohol |
| Palladium(II) with a specific ligand | Selective C-H activation/oxidation of the aliphatic chain | Introduction of a new functional group at a specific position |
| Lipase Enzyme | Mild hydrolysis or transesterification of the ethyl ester | Formation of the carboxylic acid or a different ester without affecting the ketone |
| Photoredox Catalyst (e.g., Iridium complex) | Decarboxylative coupling (if converted to the acid) | Formation of a new C-C bond at the terminus of the chain |
Computational Design of New Reactions and Applications
Computational chemistry and molecular modeling are powerful tools for accelerating chemical research. For this compound, these methods can be used to predict its properties, design new reactions, and explore potential applications.
Density Functional Theory (DFT) calculations could be employed to model the transition states of potential reactions, providing insights into reaction mechanisms and helping to optimize conditions for desired transformations. For example, computational screening of chiral ligands for the asymmetric reduction of the ketone could predict which catalysts are most likely to provide high enantioselectivity, thus guiding experimental efforts.
Furthermore, computational methods can be used to explore the potential biological activity of derivatives. Molecular docking studies could be performed to predict how molecules derived from this compound might bind to the active sites of various enzymes or receptors. This in silico screening can identify potential therapeutic targets and prioritize the synthesis of the most promising compounds for further biological evaluation. For example, understanding how the bromophenyl group might engage in halogen bonding or other interactions within a binding pocket could be crucial for designing potent inhibitors. mdpi.com
| Computational Method | Application for this compound | Research Goal |
| Density Functional Theory (DFT) | Modeling reaction pathways and transition states | To understand reaction mechanisms and predict product selectivity |
| Molecular Docking | Simulating the binding of derivatives to biological targets | To identify potential therapeutic applications and guide drug design |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of derivatives with their activity | To build predictive models for designing more potent compounds |
| Molecular Dynamics (MD) Simulation | Simulating the behavior of the molecule in a biological environment | To understand the stability and conformational dynamics in a binding site |
Q & A
Q. What are the common synthetic routes for Ethyl 7-(4-bromophenyl)-7-oxoheptanoate?
The synthesis typically involves esterification of 7-(4-bromophenyl)-7-oxoheptanoic acid with ethanol using acid catalysts (e.g., sulfuric acid) under reflux conditions . Alternative methods include Claisen condensation between ethyl acetoacetate and 4-bromobenzaldehyde in the presence of a base (e.g., K₂CO₃) . For industrial-scale production, continuous flow reactors are recommended to optimize temperature control and yield .
| Key Reaction Parameters | Conditions |
|---|---|
| Catalyst | H₂SO₄, HCl, or Lewis acids |
| Temperature | 80–120°C (reflux) |
| Solvent | Ethanol, DMF, or toluene |
| Purification | Distillation or recrystallization |
Q. How is the compound purified post-synthesis?
Purification methods include fractional distillation (for liquid phases) and recrystallization using solvents like ethanol or hexane. Continuous flow systems enhance purity by minimizing side reactions .
Q. What spectroscopic methods are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group, ketone position, and bromophenyl substitution .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) .
- X-ray Crystallography : Resolves crystal packing and confirms the flattened envelope conformation of the pyrimidine ring in derivatives .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence reactivity and bioactivity?
Substituents like bromine (electron-withdrawing) enhance electrophilic aromatic substitution reactivity compared to methoxy (electron-donating) groups. For example:
| Substituent | Reactivity (SₙAr) | Bioactivity |
|---|---|---|
| -Br | High | Enzyme inhibition (e.g., TNF-α suppression) |
| -OCH₃ | Moderate | Altered hydrogen bonding in receptors |
| -Cl | High | Enhanced lipophilicity for membrane penetration |
Bromine’s steric and electronic effects also stabilize intermediates in nucleophilic substitution reactions .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Challenge : Thermal degradation during prolonged reflux. Solution : Use continuous flow reactors to reduce residence time and improve heat transfer .
- Challenge : Byproduct formation in esterification. Solution : Optimize catalyst loading (e.g., 1–5 mol% H₂SO₄) and employ azeotropic distillation to remove water .
Q. How does this compound interact with biological targets?
- Mechanism : The ketone group facilitates hydrogen bonding with enzyme active sites (e.g., cyclooxygenase-2), while the bromophenyl group enhances hydrophobic interactions. Derivatives inhibit pro-inflammatory cytokines like TNF-α and IL-6 in macrophages .
- Validation : Dose-response assays (IC₅₀ values) and molecular docking simulations are used to study binding affinities .
Methodological Considerations
Q. How are reaction conditions optimized for high-yield synthesis?
- Design of Experiments (DoE) : Vary temperature, catalyst concentration, and solvent polarity to identify optimal parameters.
- In-line Analytics : Use FTIR or HPLC to monitor reaction progress in real time .
Q. What strategies resolve contradictions in biological activity data?
- Control Experiments : Test metabolites (e.g., hydrolyzed carboxylic acid) to rule off-target effects.
- Structural Analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 4-bromophenyl) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
